molecular formula C19H16ClNO2 B12064821 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline CAS No. 87294-22-2

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline

Cat. No.: B12064821
CAS No.: 87294-22-2
M. Wt: 325.8 g/mol
InChI Key: NGZLAMVLYSOTBL-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline is an organic compound with the chemical formula C13H12ClNO. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its white crystalline powder form and its solubility in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and interactions in various chemical and biological contexts .

Properties

CAS No.

87294-22-2

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

3-chloro-4-(4-phenylmethoxyphenoxy)aniline

InChI

InChI=1S/C19H16ClNO2/c20-18-12-15(21)6-11-19(18)23-17-9-7-16(8-10-17)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2

InChI Key

NGZLAMVLYSOTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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